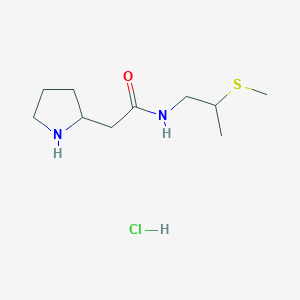
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride, also known as SMM-189, is a small molecule that has been studied for its potential therapeutic effects. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Mechanism of Action
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride is a selective inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The Wnt signaling pathway is dysregulated in many diseases, including cancer and Alzheimer's disease. This compound inhibits the activity of the Wnt signaling pathway by targeting the protein Dishevelled, which is a key component of the pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In diabetes research, this compound has been found to improve glucose tolerance, insulin sensitivity, and pancreatic beta cell function. In Alzheimer's disease research, this compound has been found to improve cognitive function, reduce amyloid-beta levels, and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride. One area of interest is the development of more potent inhibitors of the Wnt signaling pathway. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic effects in other diseases.
Synthesis Methods
The synthesis of N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride involves several steps. The first step is the synthesis of 2-methylsulfanylpropylamine, which is then reacted with pyrrolidine-2-carboxylic acid to form the intermediate product. The final step involves the acetylation of the intermediate product with acetic anhydride to yield this compound hydrochloride.
Scientific Research Applications
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce amyloid-beta levels.
properties
IUPAC Name |
N-(2-methylsulfanylpropyl)-2-pyrrolidin-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)7-12-10(13)6-9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBYDGEBKGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCN1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
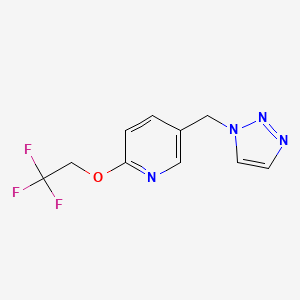
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
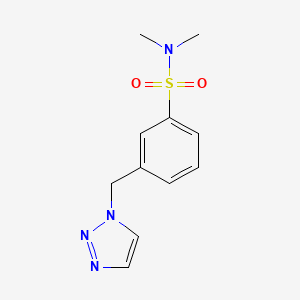
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
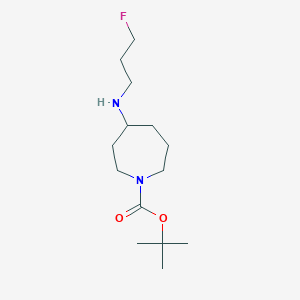
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
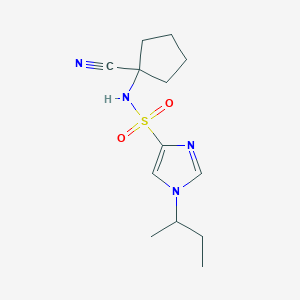
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)